(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 6-methylimidazo[1,2-a]pyridine moiety linked to a hydroxylamine group through a methylene bridge. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine typically involves multi-step organic reactions. One common method starts with the preparation of 6-methylimidazo[1,2-a]pyridine, which is then subjected to a formylation reaction to introduce the formyl group. This intermediate is subsequently reacted with hydroxylamine under controlled conditions to yield the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group typically yields nitroso or nitro compounds, while reduction results in the formation of amines.
Scientific Research Applications
(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
6-methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the hydroxylamine group.
N-methylhydroxylamine: Contains the hydroxylamine group but lacks the imidazo[1,2-a]pyridine moiety.
Uniqueness
The uniqueness of (NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine lies in its combined structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-2-3-9-11-8(4-10-13)6-12(9)5-7/h2-6,13H,1H3/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQZKXCRRGJVOM-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C=C(N=C2C=C1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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